Dimethylchlorophosphite
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Overview
Description
Dimethylchlorophosphite, also known as dimethyl phosphorochloridate, is an organophosphorus compound with the chemical formula (CH₃O)₂P(O)Cl. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is known for its reactivity and is used in a variety of chemical reactions and industrial applications .
Preparation Methods
Dimethylchlorophosphite can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent the reaction from being affected by moisture in the air. The reaction proceeds as follows :
[ \text{PCl}_3 + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_2\text{P(O)Cl} + 2 \text{HCl} ]
The reaction is usually conducted at low temperatures, often using an ice bath or a temperature-controlled environment to ensure high efficiency and yield. The resulting this compound can be purified through distillation or other separation techniques to remove any residual inorganic acids .
Chemical Reactions Analysis
Dimethylchlorophosphite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphates and phosphoramidates.
Oxidation Reactions: It can be oxidized to form dimethylphosphoric acid.
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylphosphoric acid and hydrochloric acid.
Common reagents used in these reactions include alcohols, amines, and oxidizing agents. The major products formed from these reactions are phosphates, phosphoramidates, and phosphoric acids .
Scientific Research Applications
Dimethylchlorophosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including phosphonates and phosphates.
Biology: It is used in the preparation of nucleotide analogs and other biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethylchlorophosphite involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the phosphorus atom, leading to the formation of various phosphates and phosphoramidates. This reactivity is due to the presence of the chlorine atom, which makes the phosphorus atom more electrophilic .
Comparison with Similar Compounds
Dimethylchlorophosphite can be compared with other similar compounds, such as:
Diethyl chlorophosphate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl phosphite: Lacks the chlorine atom, making it less reactive.
Dimethyl methylphosphonate: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications
These compounds share similar chemical properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in various chemical processes .
Properties
IUPAC Name |
chloro(dimethoxy)phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO2P/c1-4-6(3)5-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPCWHQMEPPTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190874 |
Source
|
Record name | Dimethylchlorophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-07-5 |
Source
|
Record name | Dimethylchlorophosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylchlorophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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